2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate
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Overview
Description
2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts distinct optical properties, making it useful in fields such as photochemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate involves multiple steps, typically starting with the preparation of the indole derivatives. The key steps include:
Formation of the Indole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of sulfonate and carboxyl groups through sulfonation and carboxylation reactions.
Conjugation: Formation of the extended conjugated system through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can target the conjugated system, potentially breaking the extended π-system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the conjugated system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups, modifying the compound’s properties.
Scientific Research Applications
2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate has several applications in scientific research:
Chemistry: Used as a dye or pigment due to its optical properties.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The extended conjugated system allows it to interact with cellular components, potentially disrupting normal cellular functions. In biological systems, it may target enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores but different substituents.
Conjugated Systems: Other compounds with extended conjugated systems, such as polycyclic aromatic hydrocarbons.
Uniqueness
What sets 2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate apart is its unique combination of functional groups and extended conjugation, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Properties
Molecular Formula |
C40H42N2O14S4 |
---|---|
Molecular Weight |
903.0 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate |
InChI |
InChI=1S/C40H42N2O14S4/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56) |
InChI Key |
ZMKDYHXOCCMQMA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)O)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)O)(C)C)C |
Origin of Product |
United States |
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